molecular formula C6H7BrN2OS B13187182 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one

1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13187182
M. Wt: 235.10 g/mol
InChI Key: QTABYLXUMGFZJV-UHFFFAOYSA-N
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Description

1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1,2-thiazole with an appropriate methylamine derivative under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromo and methylamino groups may play a role in binding to enzymes or receptors, modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Bromo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one can be compared with other thiazole derivatives, such as:

  • 1-(4-Chloro-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
  • 1-(4-Fluoro-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one
  • 1-(4-Iodo-1,2-thiazol-5-yl)-2-(methylamino)ethan-1-one

These compounds share a similar core structure but differ in the substituents attached to the thiazole ring. The presence of different halogens (bromo, chloro, fluoro, iodo) can influence their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and advantages in certain contexts.

Properties

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

1-(4-bromo-1,2-thiazol-5-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C6H7BrN2OS/c1-8-3-5(10)6-4(7)2-9-11-6/h2,8H,3H2,1H3

InChI Key

QTABYLXUMGFZJV-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=C(C=NS1)Br

Origin of Product

United States

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